Product packaging for Nordoxepin hydrochloride(Cat. No.:CAS No. 4504-96-5)

Nordoxepin hydrochloride

Cat. No.: B195832
CAS No.: 4504-96-5
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-QFHYWFJHSA-N
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Description

Contextualization within Doxepin (B10761459) Metabolic Pathways

Doxepin undergoes extensive metabolism in the body, primarily in the liver, to form two major active metabolites: desmethyldoxepin (also known as nordoxepin) and hydroxydoxepin. drugbank.comhumanjournals.com Desmethyldoxepin is formed through a process called N-demethylation, which is principally carried out by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP1A2 and CYP2C9. wikipedia.orgpreprints.org

Doxepin itself is administered as a mixture of (E) and (Z) geometric isomers, typically in an approximate 85:15 ratio, respectively. wikipedia.org Consequently, its metabolism results in the formation of both (E)- and (Z)-isomers of desmethyldoxepin. While the isomeric ratio of doxepin in plasma tends to remain at the administered 85:15, the plasma levels of the (E)- and (Z)-isomers of desmethyldoxepin are found in a roughly 1:1 ratio. wikipedia.org This shift is attributed to the stereoselective metabolism of doxepin, where the (E)-isomer of desmethyldoxepin is further metabolized, primarily through hydroxylation by CYP2D6. wikipedia.orgclinpgx.org

The subsequent metabolic fate of (E)-desmethyldoxepin involves glucuronide conjugation, which facilitates its excretion from the body. wikipedia.org The pharmacokinetic profile of (E)-desmethyldoxepin is notable for its prolonged half-life of approximately 31 hours, which is significantly longer than that of the parent compound, doxepin. wikipedia.org

Significance as a Pharmacologically Active Metabolite in Preclinical Models

(E)-Desmethyldoxepin is not an inert byproduct; it is a pharmacologically active metabolite that contributes significantly to the therapeutic effects of doxepin. wikipedia.org Preclinical research has established that desmethyldoxepin, including the (E)-isomer, exhibits its own distinct pharmacological profile. wikipedia.orgwikipedia.org

The primary mechanism of action of (E)-desmethyldoxepin is the inhibition of norepinephrine (B1679862) reuptake. wikipedia.orgwikipedia.org It demonstrates a greater potency and selectivity as a norepinephrine reuptake inhibitor compared to its parent compound, doxepin. wikipedia.orgwikipedia.org This enhanced selectivity for the norepinephrine transporter over the serotonin (B10506) transporter is a key characteristic of demethylated tertiary amine tricyclic antidepressants. wikipedia.org

Overview of Core Research Disciplines Pertaining to the Compound

The study of (E)-Desmethyldoxepin hydrochloride spans several key scientific disciplines, each contributing to a comprehensive understanding of its properties and significance.

Pharmacology and Medicinal Chemistry are central to investigating the mechanism of action, potency, and selectivity of (E)-desmethyldoxepin. Researchers in these fields explore its interaction with neurotransmitter transporters and receptors to elucidate its pharmacological profile and potential for the development of new therapeutic agents. wikipedia.orgpreprints.org

Pharmacokinetics and Drug Metabolism focus on how the body processes doxepin and its metabolites. This includes studying the enzymes responsible for the formation and clearance of (E)-desmethyldoxepin, its distribution in the body, and its half-life. wikipedia.org Understanding these parameters is crucial for optimizing drug therapy.

Research DisciplineFocus of Study on (E)-Desmethyldoxepin HydrochlorideKey Research Questions
Pharmacology Mechanism of action, potency, and selectivityHow does it interact with the norepinephrine transporter? What is its affinity for other receptors?
Medicinal Chemistry Structure-activity relationshipsHow can the chemical structure be modified to enhance its therapeutic properties?
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME)What is its half-life and bioavailability? How do genetic factors influence its metabolism?
Analytical Chemistry Separation and quantification of isomersWhat are the most effective methods to measure (E)- and (Z)-desmethyldoxepin levels in plasma?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClNO B195832 Nordoxepin hydrochloride CAS No. 4504-96-5

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
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Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
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Record name Desmethyldoxepin hydrochloride, (E)-
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Record name Desmethyldoxepin hydrochloride, (E)-
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Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
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Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
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Synthetic Methodologies and Stereochemical Characterization

Chemical Synthesis Pathways of (E)-Desmethyldoxepin Hydrochloride

The primary route for synthesizing Desmethyldoxepin hydrochloride involves a multi-step process starting from its parent compound, Doxepin (B10761459) hydrochloride. google.com This transformation is efficiently achieved through a sequence of acylation, reduction, and salification. google.com

A patented synthetic method outlines a clear three-step pathway to obtain Desmethyldoxepin hydrochloride from Doxepin hydrochloride with a high-purity yield. google.com

Acylation: The synthesis begins with the acylation of Doxepin hydrochloride. This step utilizes an acylating agent like 2,2,2-trichloroethyl chloroformate in the presence of an organic base to form an intermediate carbamate (B1207046). google.com This reaction effectively targets the tertiary amine of the doxepin molecule.

Reduction: The intermediate compound is then subjected to a reduction reaction. Using zinc powder and a weak acid such as glacial acetic acid, the carbamate group is cleaved, yielding the demethylated product, desmethyldoxepin. google.com This is a crucial step that removes the methyl group from the nitrogen atom.

Salification: In the final step, the purified desmethyldoxepin base is dissolved in a suitable solvent like isopropanol (B130326) or ethyl acetate. It is then treated with a saturated solution of hydrogen chloride (HCl) to form the stable hydrochloride salt. google.com The reaction pH is carefully controlled to ensure complete salt formation. google.com

The efficiency and purity of the final product are highly dependent on the specific materials and conditions employed in the synthesis. A representative synthesis starts with Doxepin hydrochloride and proceeds through the three main steps with defined parameters. google.com

Table 1: Starting Materials and Reaction Conditions for Desmethyldoxepin Hydrochloride Synthesis

StepReactants & ReagentsSolventKey ConditionsDuration
AcylationDoxepin hydrochloride, 2,2,2-trichloroethyl chloroformate, N,N-diisopropylethylamine (or triethylamine)Dichloromethane or TrichloromethaneIce-water bath; Molar ratio of Doxepin HCl to chloroformate is 1:1.2-1.6; Molar ratio of Doxepin HCl to base is 1:2.51-3 hours
ReductionAcylated Intermediate, Zinc powder, Glacial acetic acidTetrahydrofuranTemperature: 20-60°C (preferably 35-50°C); Mass ratio of Zinc powder to initial Doxepin HCl is 1.5-3.5:11-3 hours (preferably 2.5 hours)
SalificationDesmethyldoxepin, Saturated HClIsopropanol or Ethyl AcetateReaction pH adjusted to 2Not specified

Source: google.com

Stereoselective Synthesis and Isolation of (E)- and (Z)-Isomers

Desmethyldoxepin, also known as nordoxepin, is a mixture of (E) and (Z) stereoisomers. wikipedia.org The parent drug, doxepin, is typically marketed as a mixture containing approximately 85% of the (E)-isomer and 15% of the (Z)-isomer. nih.govphenomenex.com

When doxepin is metabolized in the body, the resulting plasma levels of the (E)- and (Z)-isomers of desmethyldoxepin are found in a ratio of approximately 1:1. wikipedia.org This alteration from the parent drug's ratio is due to stereoselective metabolism by cytochrome P450 enzymes. wikipedia.org Studies have also shown that isomerization can occur during the N-demethylation process itself; for instance, significant amounts of (Z)-N-desmethyldoxepin can be formed from the administration of pure (E)-doxepin. nih.gov However, there is no evidence to suggest that the (E) and (Z) isomers of desmethyldoxepin interconvert once formed. nih.gov

Synthesizing a single, pure stereoisomer, such as (E)-Desmethyldoxepin hydrochloride, presents a significant challenge. Since the common synthesis route starts with an isomeric mixture of doxepin hydrochloride, the resulting product is also an isomeric mixture. google.comphenomenex.com The isolation of the pure (E)-isomer from this synthetic mixture requires advanced stereoselective techniques, which are not detailed in the primary synthesis literature. mit.edunih.gov The focus of most available literature is on the analysis and separation of these isomers rather than their stereoselective synthesis from the outset. nih.govnih.gov

Analytical Control of Isomeric Purity in Synthetic Products

Given the presence of both (E) and (Z) isomers in synthetic batches, rigorous analytical control is essential to determine the isomeric purity of Desmethyldoxepin hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. phenomenex.comresearchgate.nethumanjournals.com

Reversed-phase HPLC (RP-HPLC) methods have been developed to effectively separate and quantify the (E) and (Z) isomers. researchgate.nethumanjournals.com The United States Pharmacopeia (USP) provides a monograph for Doxepin Hydrochloride that outlines system suitability requirements for the HPLC method, which are also applicable to its desmethyl derivative. These requirements ensure the method's precision and accuracy, mandating a resolution of not less than 1.5 between the (E) and (Z) isomer peaks and a symmetry factor for each peak of not more than 2.0. phenomenex.com

Various HPLC columns and mobile phases have been successfully employed for this separation. phenomenex.comhumanjournals.com

Table 2: Example HPLC Conditions for Isomer Analysis

ParameterCondition 1Condition 2
TechniqueRP-HPLCNormal Phase HPLC
ColumnPhenomenex C18 Luna (250 mm x 4.6 mm, 5 µm) or Kinetex C8Silica (B1680970) column
Mobile PhaseMethanol, Acetonitrile, and Buffer (40:30:30, v/v/v)Hexane-methanol-nonylamine (95:5:0.3, v/v/v)
Flow Rate0.5 ml/minNot specified
DetectionUV at 254 nmUV at 295 nm
Reference phenomenex.comresearchgate.net humanjournals.com

These analytical methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable control over the isomeric purity of the final product. researchgate.net

Compound Name Reference

Metabolic Pathways and Stereoselective Biotransformation Kinetics of E Desmethyldoxepin

Formation from Doxepin (B10761459): N-Demethylation Mechanisms

Doxepin is administered as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, respectively. nih.govwikipedia.org The initial and major metabolic pathway for both isomers is N-demethylation, which leads to the formation of the pharmacologically active metabolite desmethyldoxepin (nordoxepin). clinpgx.orgwikipedia.org

Enzymatic Catalysis of Doxepin Demethylation by Cytochrome P450 Isoforms (e.g., CYP2C19, CYP1A2, CYP2C9)

The N-demethylation of doxepin is catalyzed by several isoforms of the cytochrome P450 (CYP) enzyme system. wikipedia.org In vitro studies using human liver microsomes and recombinant human CYPs have identified CYP2C19 as the primary enzyme responsible for this reaction, contributing to more than 50% of the conversion. wikipedia.orgwikipedia.orgnih.gov

CYP1A2 and CYP2C9 also play a role in the N-demethylation of both (E)- and (Z)-doxepin, although to a lesser extent than CYP2C19. nih.govpharmgkb.orgresearchgate.net The involvement of these enzymes is supported by inhibition studies where specific inhibitors for CYP1A2 (furafylline) and CYP2C9 (sulfaphenazole) partially reduced the formation of desmethyldoxepin. nih.govpharmgkb.org Conversely, inhibitors of CYP2D6 (quinidine) and CYP3A4 (troleandomycin) showed no significant effect on the N-demethylation process. nih.govpharmgkb.org While CYP3A4 has been implicated in doxepin metabolism, its contribution to the formation of (E)-desmethyldoxepin is considered minimal. clinpgx.orgnih.gov

The significant role of CYP2C19 is further highlighted by studies on individuals with different genetic polymorphisms for this enzyme. Microsomes from individuals with low CYP2C19 activity demonstrated a significantly lower maximum velocity for both (E)- and (Z)-doxepin N-demethylation compared to those with high CYP2C19 activity. nih.govresearchgate.net

Contribution of Cytochrome P450 Isoforms to Doxepin N-Demethylation
CYP IsoformRole in N-DemethylationSupporting Evidence
CYP2C19Major contributor (>50%)Inhibition by tranylcypromine; studies with recombinant CYPs and genotyped microsomes. wikipedia.orgwikipedia.orgnih.gov
CYP1A2Minor contributorPartial inhibition by furafylline. nih.govpharmgkb.org
CYP2C9Minor contributorPartial inhibition by sulfaphenazole. nih.govpharmgkb.org
CYP2D6Not involvedNo significant inhibition by quinidine. nih.govpharmgkb.org
CYP3A4Minimal to no substantial contributionNo significant inhibition by troleandomycine; only traces of trans-desmethyldoxepin detected with rh-CYP3A4. nih.govpharmgkb.org

Stereoselective Aspects of Doxepin N-Demethylation to Desmethyldoxepin Isomers

While doxepin is administered as an 85:15 mixture of (E)- and (Z)-isomers, the plasma ratio of the resulting (E)- and (Z)-desmethyldoxepin metabolites is approximately 1:1. clinpgx.orgwikipedia.org This indicates a stereoselective metabolism of doxepin.

Further Metabolism of (E)-Desmethyldoxepin

Following its formation, (E)-desmethyldoxepin undergoes further metabolic transformations, primarily through hydroxylation and subsequent conjugation reactions.

Hydroxylation Pathways and Associated Enzymatic Activity (e.g., CYP2D6 preference for E-isomers)

Hydroxylation is a key pathway in the metabolism of (E)-desmethyldoxepin. clinpgx.orgwikipedia.org This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2D6. nih.govclinpgx.orgnih.gov A crucial aspect of this pathway is its stereospecificity; CYP2D6 exclusively hydroxylates the (E)-isomers of both doxepin and desmethyldoxepin. nih.govncats.io There is no evidence of hydroxylation for the (Z)-isomers. nih.gov

This preference of CYP2D6 for the E-isomer leads to a more rapid metabolism and consumption of (E)-desmethyldoxepin compared to its Z-counterpart. nih.govncats.ioncats.io In metabolic consumption experiments, the presence of quinidine, a CYP2D6 inhibitor, significantly inhibited the breakdown of (E)-N-desmethyldoxepin, while the concentration of (Z)-N-desmethyldoxepin remained largely unaffected. nih.govncats.io This differential metabolism contributes to the observed in vivo enrichment of (Z)-N-desmethyldoxepin. nih.govncats.io The primary hydroxylated metabolite formed from (E)-desmethyldoxepin is (E)-2-hydroxy-N-desmethyldoxepin. preprints.orgdrugbank.com

Hydroxylation of Desmethyldoxepin Isomers
IsomerPrimary EnzymeMetabolic Outcome
(E)-DesmethyldoxepinCYP2D6Undergoes hydroxylation to form (E)-2-hydroxy-N-desmethyldoxepin. nih.govclinpgx.orgpreprints.org
(Z)-DesmethyldoxepinNot hydroxylatedAppears to be a terminal oxidative metabolite. nih.govncats.io

Glucuronidation and Other Conjugation Reactions of Hydroxylated Metabolites

Following hydroxylation, the resulting metabolites, such as (E)-2-hydroxy-N-desmethyldoxepin, undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. clinpgx.orgwikipedia.org The primary conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxyl group. clinpgx.orgwikipedia.org This results in the formation of hydroxylated desmethyldoxepin glucuronide conjugates. clinpgx.orgdrugbank.com Another metabolic route for doxepin involves oxidation to doxepin N-oxide, which can also be subsequently glucuronidated. clinpgx.org

Identification of Terminal Oxidative Metabolites

Due to the stereoselective nature of its metabolism, (Z)-N-desmethyldoxepin appears to be a terminal oxidative metabolite, as it does not undergo significant further hydroxylation by CYP2D6. nih.govncats.io In contrast, (E)-N-desmethyldoxepin is further metabolized. Another metabolite, didesmethyldoxepin, which is the demethylated product of desmethyldoxepin, has also been identified in patient plasma and cerebrospinal fluid, indicating it as another endpoint in the metabolic cascade. clinpgx.org

In Vitro and Ex Vivo Metabolic Research

The metabolism of (E)-desmethyldoxepin and its parent compound, doxepin, is significantly influenced by the activity of cytochrome P450 (CYP) enzymes, with in vitro studies using human liver microsomes revealing a distinct stereoselectivity. The hydroxylation of the doxepin isomers is exclusively stereospecific, with a high affinity for the (E)-isomers. nih.gov Specifically, (E)-doxepin and (E)-N-desmethyldoxepin undergo hydroxylation, a process catalyzed with high affinity by both liver microsomes and recombinant CYP2D6. nih.govcaldic.com In contrast, there is no evidence of hydroxylation for the (Z)-isomers. nih.govcaldic.com

The kinetic parameter (Km) for the hydroxylation of (E)-doxepin is in the range of 5-8 µM, indicating a high-affinity interaction with CYP2D6. nih.govcaldic.com A preliminary study on (E)-N-desmethyldoxepin hydroxylation in human liver microsomes showed the formation of E-hydroxy-N-desmethyldoxepin with an approximate Km of 7 µM. caldic.com The critical role of CYP2D6 in the metabolism of the E-isomer is further highlighted by experiments where quinidine, a CYP2D6 inhibitor, was shown to inhibit the metabolic consumption of (E)-doxepin and (E)-N-desmethyldoxepin in liver microsomes with measurable CYP2D6 activity. nih.govcaldic.com

While CYP2D6 is the primary enzyme for hydroxylation of the (E)-isomer, the N-demethylation of doxepin involves other CYP enzymes. Studies have indicated the involvement of CYP1A and CYP3A4 in the N-demethylation of both (E)- and (Z)-doxepin. nih.gov The major route for the metabolism of both doxepin isomers is demethylation to the active metabolite desmethyldoxepin, a process primarily carried out by CYP2C19, with potential minor contributions from CYP1A2, CYP3A4, or CYP2C9. clinpgx.org

Table 1: Enzyme Kinetics of (E)-Isomer Metabolism in Human Liver Microsomes

SubstrateMetabolic PathwayPrimary EnzymeApprox. Km (µM)Inhibitor Effect (Quinidine)
(E)-DoxepinHydroxylationCYP2D65 - 8Inhibition of metabolic consumption observed. nih.govcaldic.com
(E)-N-DesmethyldoxepinHydroxylationCYP2D6~ 7Inhibition of metabolic consumption observed. nih.govcaldic.com
(E)-DoxepinN-demethylationCYP1A, CYP3A4Not specifiedLittle to no effect on N-demethylation by quinidine. nih.gov

Comparative studies across different animal species have been conducted to find a suitable model that mimics human metabolism of doxepin and its metabolites. An examination of four animal species—dog, rabbit, guinea pig, and rat—found that the rat was the most comparable to humans regarding the urinary Z:E ratio of the N-desmethyldoxepin isomers excreted within a 24-hour period. nih.gov

In vitro metabolism studies using liver microsomes from rats, dogs, and humans have shown both similarities and differences in metabolic pathways. fda.gov For instance, in a study of a related compound, oxidation was found to be most significant in rat liver microsomes and least significant in human liver microsomes. fda.gov While specific quantitative data on the metabolic profile of (E)-desmethyldoxepin across rats, rabbits, and guinea pigs is limited in the provided context, the rat model has been identified as a closer proxy to human excretion patterns for desmethyldoxepin isomers. nih.gov Another study comparing the metabolism of a different toxin in human, rabbit, guinea pig, and rat skin found that the rabbit was the best model for human skin in terms of both penetration kinetics and metabolic activity. nih.gov

Table 2: Comparison of Desmethyldoxepin Metabolite Ratios in Animal Models

Animal ModelComparability to Human Metabolism (Urinary Z:E Ratio of N-desmethyldoxepin)
RatClosest to human. nih.gov
DogLess comparable than rat. nih.gov
RabbitLess comparable than rat. nih.gov
Guinea PigLess comparable than rat. nih.gov

Investigation of (E)/(Z) Isomeric Interconversion in Biological Systems

The potential for interconversion between the (E) and (Z) isomers of desmethyldoxepin is a key area of investigation. One study reported no evidence of Z/E interconversion following the administration of the pure isomers to rats in vivo. nih.gov Similarly, no interconversion was observed after incubating pure isomers with either rat or human liver homogenates. nih.gov This study suggested that the observed distortion in the Z:E ratio of N-desmethyldoxepin in plasma is a result of the faster metabolism of the (E)-isomer compared to the (Z)-isomer, rather than an enrichment of the Z-isomer from the E-isomer. nih.gov

However, a separate study investigating the N-demethylation of individual Z- and E-isomers of doxepin in healthy males presented evidence of isomerization occurring during the metabolic process. nih.gov Although direct interconversion of the parent doxepin isomers was not seen, significant amounts of (Z)-N-desmethyldoxepin were formed and excreted after administering (E)-doxepin. nih.gov This suggests a novel biotransformation process, possibly involving the formation of an intermediate where the exocyclic double bond is hydrated and subsequently dehydrated, leading to isomerization during N-demethylation. nih.gov This finding helps to explain why the plasma concentration ratio of (Z)/(E)-N-desmethyldoxepin is often higher than that of the administered doxepin. nih.gov

Pharmacokinetic Research on (E)-Desmethyldoxepin Disposition

Pharmacokinetic studies reveal that doxepin and its metabolite, desmethyldoxepin, are subject to extensive distribution in the body. Following oral administration, both isomers of doxepin exhibit large volumes of distribution and relatively short plasma half-lives, which is indicative of widespread tissue distribution and/or binding. tandfonline.com The mean apparent volume of distribution for doxepin has been reported as 20.2 L/kg, with a range of 9.1 to 33.3 L/kg. nih.gov

The absorption of doxepin after oral administration is moderate, with an estimated first-pass metabolism ranging from 55% to 87%. nih.gov The mean fraction absorbed for each isomer is approximately 0.29. tandfonline.com After oral dosing, significant quantities of desmethyldoxepin are produced. nih.gov While the plasma concentrations of the parent doxepin isomers generally maintain the administered ratio (approximately 15:85 for Z:E), the ratio of the N-desmethyldoxepin isomers shifts closer to 1:1 in most individuals. tandfonline.com The half-life of desmethyldoxepin is considerably longer than that of the parent compound, with a mean of 51.3 hours, ranging from 33.2 to 80.7 hours. nih.gov

A population pharmacokinetic analysis of doxepin and desmethyldoxepin in psychiatric patients, using a one-compartment model, found that the volume of distribution (V/F) was significantly influenced by body weight. nih.gov

Desmethyldoxepin exhibits significant binding to plasma proteins. Studies measuring the protein binding of doxepin and desmethyldoxepin found that the binding is approximately 80%. clinpgx.org One study using equilibrium dialysis determined the mean percentage of unbound desmethyldoxepin to be 21.4% in healthy subjects and 19.0% in psychiatric patients. nih.gov

The primary proteins responsible for this binding are albumin and alpha 1-acid glycoprotein (B1211001). nih.gov Research in healthy subjects revealed a significant negative correlation between albumin concentrations and the free fraction of both doxepin and desmethyldoxepin. nih.gov Furthermore, a significant negative correlation was observed between the serum concentration of alpha 1-acid glycoprotein and the free fraction of doxepin in both healthy subjects and patients. nih.gov Experiments with isolated protein fractions confirmed that the total binding in plasma could be fully accounted for by the binding to these two proteins. nih.gov While there is interindividual variability in the free fractions of these compounds, it is considered less significant than the much larger variability observed in total serum concentrations. nih.gov

Table 3: Plasma Protein Binding of Desmethyldoxepin

Subject GroupMean Unbound Desmethyldoxepin (%)Primary Binding Proteins
Healthy Volunteers21.4 +/- 0.9. nih.govAlbumin, Alpha 1-acid glycoprotein. nih.gov
Psychiatric Patients19.0 +/- 1.4. nih.govAlpha 1-acid glycoprotein. nih.gov

Preclinical Pharmacological Mechanisms and Receptor Interactions

Comparative Pharmacological Activity of (E)-Desmethyldoxepin Relative to Doxepin (B10761459)

Desmethyldoxepin is a pharmacologically active metabolite that shares some properties with its parent compound, doxepin, but possesses a notably distinct activity profile. preprints.org Generally, demethylated metabolites of tertiary amine tricyclic antidepressants, such as desmethyldoxepin, exhibit increased potency and selectivity as norepinephrine (B1679862) reuptake inhibitors. preprints.org Conversely, they are typically less potent as inhibitors of serotonin (B10506) reuptake and demonstrate weaker antagonistic activity at antiadrenergic, antihistamine, and anticholinergic receptors compared to their parent compounds. preprints.org Studies on canine cardiac Purkinje fibers have shown that the direct cellular electrophysiological effects of desmethyldoxepin are similar to those produced by doxepin.

Monoamine Neurotransmitter Reuptake Inhibition Profile

The mechanism of action for many antidepressants involves the inhibition of monoamine reuptake transporters, which increases the synaptic concentration of neurotransmitters like norepinephrine, serotonin, and dopamine (B1211576).

In contrast to its activity at the norepinephrine transporter, desmethyldoxepin is a less potent inhibitor of the serotonin transporter (SERT) than doxepin. preprints.org Doxepin itself has a binding affinity (K_i) for the human serotonin reuptake transporter of about 68 nM. selleckchem.com The reduced activity of the desmethyl metabolite at SERT contributes to its more selective profile as a norepinephrine reuptake inhibitor.

The influence of doxepin and its metabolite on dopamine reuptake is generally considered negligible. selleckchem.com Research on human monoamine transporters shows doxepin has a very low affinity for the dopamine transporter (DAT), with a reported K_i value of 4900 nM. Any impact on dopaminergic neurotransmission is thought to be indirect. In brain regions like the frontal cortex, where dopamine transporters are sparse, dopamine transmission is largely inactivated by norepinephrine reuptake. selleckchem.com Therefore, the potent inhibition of NET by (E)-desmethyldoxepin may indirectly increase dopamine levels in this specific brain area.

Table 1: Comparative Binding Affinity (K_i, nM) at Monoamine Transporters

Compound Norepinephrine Transporter (NET) Serotonin Transporter (SERT) Dopamine Transporter (DAT)
Doxepin 29.5 selleckchem.com 68 selleckchem.com 4900 selleckchem.com
(E)-Desmethyldoxepin Higher potency than Doxepin preprints.org Lower potency than Doxepin preprints.org Negligible activity reported selleckchem.com

In Vitro Receptor Binding Affinity and Antagonism

Beyond monoamine transporters, (E)-desmethyldoxepin interacts with other critical receptor systems.

Doxepin is known for its exceptionally potent antagonism of the histamine (B1213489) H1 receptor, which underlies its sedative effects. droracle.ainih.gov It binds to human brain H1 receptors with a very high affinity, with reported dissociation constants (K_d) as low as 0.020 nM to 0.31 nM. service.gov.ukdroracle.ai The (Z)-isomer of doxepin demonstrates a 5.2-fold higher affinity for the H1 receptor than the (E)-isomer. droracle.ai Consistent with the general profile of demethylated metabolites, desmethyldoxepin is less potent as an antihistamine compared to doxepin. preprints.org

In addition to H1 receptors, doxepin is also reported to bind to histamine H2 receptors, acting as an antagonist. clinpgx.orgdroracle.ai This action may contribute to its broader pharmacological effects. Specific binding affinity data for (E)-desmethyldoxepin at the H2 receptor is not extensively detailed in the literature.

Table 2: Receptor Binding Affinity (K_d/K_i, nM) at Histamine Receptors

Compound Histamine H1 Receptor Histamine H2 Receptor
Doxepin 0.02 - 0.31 service.gov.ukdroracle.ai Reported antagonist activity clinpgx.orgdroracle.ai
(E)-Desmethyldoxepin Lower potency than Doxepin preprints.org Data not available

Alpha-1 Adrenergic Receptor Interactions

(E)-Desmethyldoxepin hydrochloride demonstrates a lower affinity for alpha-1 adrenergic receptors compared to its parent compound, doxepin. This reduced interaction at alpha-1 adrenergic receptors is a characteristic feature of demethylated metabolites of tricyclic antidepressants. wikipedia.orgwikipedia.org While specific quantitative binding affinity data (Ki values) for the (E)-isomer at alpha-1 adrenergic receptor subtypes are not extensively detailed in publicly available literature, the general consensus from preclinical studies is that its antiadrenergic activity is less pronounced than that of doxepin. wikipedia.orgwikipedia.org This suggests a reduced potential for orthostatic hypotension, a side effect commonly associated with alpha-1 adrenergic blockade.

CompoundReceptor SubtypeBinding Affinity (Ki)
(E)-Desmethyldoxepin hydrochlorideAlpha-1 AdrenergicData not available
DoxepinAlpha-1 AdrenergicHigh affinity

This table will be updated as more specific quantitative data for (E)-Desmethyldoxepin hydrochloride becomes available.

Muscarinic Cholinergic Receptor Binding Profiles

The interaction of (E)-Desmethyldoxepin hydrochloride with muscarinic cholinergic receptors is characterized by a significantly lower antagonistic potency compared to doxepin. wikipedia.orgwikipedia.orgservice.gov.uk Preclinical studies, such as those observing mydriasis (pupil dilation) in mice as an indicator of anticholinergic activity, have shown that desmethyldoxepin is less active than doxepin. service.gov.uk Furthermore, these studies have indicated that the (Z)-isomer of desmethyldoxepin is more potent in this regard than the (E)-isomer, highlighting the weaker anticholinergic profile of (E)-Desmethyldoxepin. service.gov.uk This reduced affinity for muscarinic receptors suggests a lower propensity for common anticholinergic side effects such as dry mouth, constipation, and blurred vision.

CompoundReceptor SubtypeBinding Affinity (Ki)
(E)-Desmethyldoxepin hydrochlorideMuscarinic CholinergicData not available
DoxepinMuscarinic CholinergicHigh affinity

This table will be updated as more specific quantitative data for (E)-Desmethyldoxepin hydrochloride becomes available.

Research on Other Receptor Systems

Beyond its interactions with adrenergic and cholinergic receptors, the pharmacological profile of desmethyldoxepin indicates a more selective action on norepinephrine reuptake. wikipedia.orgwikipedia.org Compared to doxepin, which has a broader spectrum of receptor interactions, desmethyldoxepin is a much more potent and selective inhibitor of the norepinephrine transporter. wikipedia.orgwikipedia.org This enhanced selectivity for norepinephrine reuptake is a key feature that distinguishes its pharmacological activity from that of the parent drug.

Analytical Methodologies for E Desmethyldoxepin Hydrochloride Research

Advanced Chromatographic Techniques for Separation and Quantitation

Chromatography stands as the cornerstone for the analysis of (E)-Desmethyldoxepin hydrochloride, offering the high resolution required to separate it from its (Z)-isomer and other related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and reliable technique for the determination and analysis of doxepin (B10761459) and its metabolites. phenomenex.comnih.gov It is particularly well-suited for separating the geometric isomers of both the parent drug and desmethyldoxepin. phenomenex.com

One established HPLC method for the simultaneous determination of (E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin in serum utilizes a 3-micron analytical silica (B1680970) column. nih.gov This method provides accurate measurements of all four isomeric compounds. nih.gov Another approach employs a normal-phase system with a silica column and a mobile phase of hexane-methanol-nonylamine for the stereoselective and simultaneous measurement of these isomers in plasma or urine. humanjournals.com For routine analysis, HPLC methods following the United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride assay have demonstrated the ability to successfully resolve the (E)- and (Z)-isomers, meeting system suitability requirements for resolution and peak symmetry. phenomenex.com

Table 1: Examples of HPLC Methods for Desmethyldoxepin Isomeric Analysis
Stationary PhaseMobile PhaseMatrixKey FindingReference
3-micron analytical silica0.025 M phosphate:acetonitrile:n-nonylamine (80:20:1)SerumAllows for accurate, simultaneous measurement of (E)- and (Z)-isomers of both doxepin and desmethyldoxepin. nih.gov
Silica columnHexane-methanol-nonylamine (95:5:0.3, v/v/v)Plasma or UrineStereoselective and simultaneous measurement with a limit of quantitation (LOQ) of 1 ng/ml for each isomer. humanjournals.com
L7 (C8) column (USP)Per USP monographDrug SubstanceSuccessfully resolves (E)- and (Z)-isomers of Doxepin Hydrochloride, meeting USP system suitability. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and specific detection of MS. mdpi.com It has been effectively used for the analysis of doxepin and desmethyldoxepin in various biological samples, including hair and microsomal incubation mixtures. oup.comresearchgate.net

A stereoselective GC-MS method has been developed for the analysis of (E)- and (Z)-doxepin and their N-desmethyl and hydroxylated metabolites. nih.gov This method involves extraction from alkalinized mixtures, derivatization with trifluoroacetic anhydride, and analysis by GC-MS with selected ion monitoring. nih.gov The method demonstrated good precision and linearity over a concentration range of 50 to 2500 nM. nih.gov Another GC-MS application successfully quantified doxepin and desmethyldoxepin in hair samples, employing solid-phase extraction for isolation and achieving a limit of quantitation of 0.25 ng/mg for both analytes. oup.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a preferred method for bioanalytical studies where low concentrations of analytes are expected. humanjournals.comwa.gov Several LC-MS/MS assays have been developed for the simultaneous determination of doxepin and desmethyldoxepin in human plasma. documentsdelivered.comresearchgate.net

These methods typically involve liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix. wa.govnih.gov Chromatographic separation is often achieved on C8 or C18 columns. researchgate.netnih.gov Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring precursor-to-product ion transitions. researchgate.netnih.gov These assays are highly sensitive, with lower limits of quantification reported in the picogram-per-milliliter range, making them suitable for pharmacokinetic and bioequivalence studies. researchgate.netbvsalud.org

Table 2: Comparison of LC-MS/MS Method Parameters
ParameterMethod 1Method 2Reference
MatrixHuman PlasmaHuman Plasma researchgate.netnih.gov
ExtractionHexane-isoamyl alcoholMethyl tert-butyl ether researchgate.netnih.gov
ColumnPhenomenex Luna C18Hypurity C8 researchgate.netnih.gov
LLOQ (Desmethyldoxepin)0.178 ng/mL5.00 pg/mL researchgate.netnih.gov
IonizationTurbolonSprayTurbo Ion spray® researchgate.netnih.gov

Spectrophotometric and Spectroscopic Methods (e.g., UV/VIS Absorption, Fluorescence, Circular Dichroism)

Spectroscopic techniques, including UV-Vis absorption, fluorescence, and circular dichroism, have been employed to study the interaction of doxepin hydrochloride with biological molecules like bovine serum albumin. humanjournals.com Simple UV-Vis spectrophotometry has been used for the quantification of doxepin in in-vitro release studies. humanjournals.com Fluorescence spectroscopy, based on the extraction of an ion-pair complex, has also been developed for the determination of doxepin in pharmaceutical preparations. humanjournals.com These methods can be valuable for initial characterization and for studying binding interactions, though they generally lack the specificity and resolving power of chromatographic techniques for isomeric analysis in complex mixtures. humanjournals.com

Radioimmunoassay and Other Immunochemical Approaches for Detection

Radioimmunoassay (RIA) provides a highly sensitive method for measuring drug concentrations. wikipedia.org A simple and sensitive RIA has been developed for the determination of doxepin and desmethyldoxepin in plasma or serum. nih.gov The method involves a selective extraction at different pH values to separate doxepin from desmethyldoxepin before the assay, allowing each to be measured specifically. nih.gov Using ³H-imipramine as the tracer, this RIA can measure concentrations down to 9 nmol/L from a 0.1 ml sample. nih.gov The results from this RIA method have shown good correlation with those obtained by HPLC. nih.gov

Development of Stereoselective Analytical Approaches for (E)- and (Z)-Isomers

The development of stereoselective analytical methods is critical due to the isomeric nature of doxepin and its metabolites. phenomenex.com As the (E)- and (Z)-isomers can exhibit different pharmacological activities and pharmacokinetic profiles, methods that can distinguish and separately quantify them are essential. clinpgx.orgmdpi.com

Both HPLC and GC-MS have been the primary platforms for developing these stereoselective assays. nih.govnih.gov Chiral HPLC, using a chiral stationary phase (CSP), is a direct approach to separating enantiomers and geometric isomers. mdpi.comchromatographyonline.com For desmethyldoxepin, non-chiral (achiral) stationary phases like silica or C8 columns have proven effective in separating the (E) and (Z) geometric isomers under specific mobile phase conditions. phenomenex.comnih.gov

The successful stereoselective methods allow for detailed investigation into the metabolism and disposition of the individual isomers. For instance, studies using these methods have revealed that while the parent drug doxepin is administered as an 85:15 mixture of (E):(Z) isomers, the plasma concentrations of (Z)-N-desmethyldoxepin can exceed those of the (E)-isomer over time. clinpgx.org This highlights the importance of analytical approaches that can accurately track the fate of each specific isomer. nih.govnih.gov

Method Validation Parameters in Academic Research Settings for (E)-Desmethyldoxepin Hydrochloride

The validation of analytical methods is a critical process in academic research to ensure that measurements are reliable, accurate, and reproducible. For (E)-Desmethyldoxepin hydrochloride, a primary active metabolite of Doxepin, robust analytical procedures are essential for its quantification in various biological samples. Method validation encompasses several key parameters that collectively demonstrate a method's suitability for its intended purpose.

Linearity and Calibration Range Determination

Linearity is a fundamental parameter in quantitative analysis, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a given range. Establishing a suitable calibration range is crucial for the accurate quantification of (E)-Desmethyldoxepin hydrochloride in research samples.

Different analytical techniques and sample matrices necessitate the determination of specific linear ranges. For instance, studies utilizing high-performance liquid chromatography (HPLC) have established linear calibration curves for the stereoselective and simultaneous measurement of desmethyldoxepin isomers in human plasma and urine. In plasma, a linear range of 1–200 ng/mL has been validated, while for urine, the range extends to 1–400 ng/mL. nih.govhumanjournals.com

More sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled quantification at much lower concentrations. Research has demonstrated a linear dynamic range for nordoxepin (an alternative name for desmethyldoxepin) in human plasma from 5.00 to 1300 pg/mL, with a mean correlation coefficient (r²) of 0.9993, indicating excellent linearity. nih.gov

For other matrices like hair, gas chromatography-mass spectrometry (GC-MS) methods have been validated. Standard curves for desmethyldoxepin in hair have been shown to be linear over a range of 0.25 to 20 ng/mg, with a correlation coefficient of 0.985. nih.govoup.com The selection of the calibration range is dependent on the expected concentrations of the analyte in the biological samples being investigated.

MatrixAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Source
PlasmaHPLC1–200 ng/mLNot Specified nih.govhumanjournals.com
UrineHPLC1–400 ng/mLNot Specified nih.govhumanjournals.com
PlasmaLC-MS/MS5.00–1300 pg/mL≥ 0.9993 nih.gov
HairGC-MS0.25–20 ng/mg0.985 nih.govoup.com

Assessment of Accuracy and Precision in Various Matrices (e.g., plasma, urine, liver homogenates)

Accuracy and precision are cornerstone parameters of method validation that measure the closeness of results to the true value and the degree of scatter between a series of measurements, respectively. These are often assessed at different concentration levels (low, medium, and high) and on different days (inter-day and intra-day) to ensure the method's reliability.

In human plasma, an HPLC method for trans-N-desmethyldoxepin demonstrated high accuracy, with a mean value of 97.57% (± 2.06% S.D.), and good precision, with a value of 4.38% (± 3.24% S.D.). nih.gov Similarly, in urine, the accuracy was found to be 97.64% (± 3.32% S.D.), and the precision was 5.26% (± 1.83% S.D.). nih.gov

LC-MS/MS methods provide further insight into the precision and accuracy for nordoxepin in plasma. Intra-batch precision, measured as the coefficient of variation (% CV), was found to be ≤ 8.3%, with accuracy ranging from 93.1% to 104.0%. nih.gov Inter-batch experiments showed precision varying from 3.4% to 7.2% and accuracy between 91.7% and 101.0%. nih.gov These results indicate a high degree of reliability for the quantification of (E)-Desmethyldoxepin hydrochloride in plasma samples.

While extensive data exists for plasma and urine, specific accuracy and precision data for (E)-Desmethyldoxepin hydrochloride in liver homogenates is not as readily available in the reviewed literature, representing an area for further methodological research.

MatrixAnalytical MethodParameterValueSource
PlasmaHPLCAccuracy (mean ± S.D.)97.57 ± 2.06% nih.gov
Precision (mean ± S.D.)4.38 ± 3.24%
LC-MS/MSIntra- & Inter-batch Precision (% CV)≤ 8.3% nih.gov
Intra- & Inter-batch Accuracy91.7%–104.0%
UrineHPLCAccuracy (mean ± S.D.)97.64 ± 3.32% nih.gov
Precision (mean ± S.D.)5.26 ± 1.83%
Liver HomogenatesData not available in the reviewed sources

Establishing Limit of Detection and Quantitation

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For (E)-Desmethyldoxepin hydrochloride, these limits vary significantly with the analytical instrumentation and the biological matrix. An HPLC procedure for its isomers in plasma and urine established the LOQ at 1 ng/mL for each isomer. nih.govhumanjournals.com A more sensitive LC-MS-MS method reported a lower limit of quantification of 0.178 ng/mL for desmethyldoxepin in plasma. researchgate.net Pushing the boundaries of sensitivity further, another advanced LC-MS/MS assay established an even lower LOQ of 5.00 pg/mL for nordoxepin in plasma, which was determined at a signal-to-noise ratio (S/N) of ≥ 15. nih.gov

In hair analysis using GC-MS, the LOQ for desmethyldoxepin was established at 0.25 ng/mg. nih.govoup.com The LOD for this method was defined as the lowest concentration that produced a signal-to-noise ratio of 5:1. oup.com

MatrixAnalytical MethodParameterValueSource
PlasmaHPLCLOQ1 ng/mL nih.govhumanjournals.com
LC-MS/MSLOQ0.178 ng/mL researchgate.net
LOQ5.00 pg/mL nih.gov
UrineHPLCLOQ1 ng/mL nih.govhumanjournals.com
HairGC-MSLOD (S/N Ratio)5:1 nih.govoup.com
LOQ0.25 ng/mg

Stability Considerations in Analytical Samples

Assessing the stability of (E)-Desmethyldoxepin hydrochloride in analytical samples is paramount to ensure that the concentration measured reflects the true concentration at the time of sampling. Stability is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Research has shown that (E)-Desmethyldoxepin hydrochloride exhibits good stability under typical laboratory conditions. In one study, stability tests conducted under three different storage conditions indicated no evidence of degradation in plasma or urine samples. nih.gov

More detailed stability evaluations using LC-MS/MS have been performed for nordoxepin in human plasma. These studies confirmed that the analyte was stable in plasma at room temperature for up to 24 hours and could withstand at least six freeze-thaw cycles without significant degradation. nih.gov Furthermore, processed (extracted) samples were found to be stable for up to 91 hours when stored under refrigerated conditions (2–8 °C). nih.gov For long-term storage, spiked plasma samples maintained their integrity at −20 °C for up to 123 days. nih.gov The percentage change in stability samples compared to the nominal concentration was reported to range from 4.7% to 12.3%, demonstrating robust stability. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Correlating the Molecular Structure of (E)-Desmethyldoxepin with its Pharmacological Potency and Selectivity

The pharmacological profile of (E)-desmethyldoxepin is intrinsically linked to its chemical architecture. As a class, tricyclic antidepressants (TCAs) interact with a variety of receptors and transporters. However, the transition from a tertiary amine, as seen in doxepin (B10761459), to a secondary amine in desmethyldoxepin, significantly alters its potency and selectivity.

The demethylation of the side chain in doxepin to form desmethyldoxepin is a key structural modification. In general, the demethylated metabolites of tertiary amine TCAs, such as desmethyldoxepin, exhibit increased potency and selectivity as inhibitors of the norepinephrine (B1679862) transporter (NET). wikipedia.org This heightened affinity for NET, relative to the serotonin (B10506) transporter (SERT), shifts the pharmacological profile towards that of a norepinephrine reuptake inhibitor. wikipedia.orgwikipedia.org Consequently, (E)-desmethyldoxepin is a much more potent and selective norepinephrine reuptake inhibitor compared to its parent compound, doxepin. wikipedia.org

The tricyclic ring system of (E)-desmethyldoxepin, a dibenzo[b,e]oxepine structure, provides the rigid framework necessary for binding to monoamine transporters. The exocyclic double bond connecting the side chain to the ring system results in the existence of (E) and (Z) geometric isomers, each with a unique three-dimensional conformation that further dictates its interaction with biological targets.

Stereochemical Influence on Receptor Binding and Neurotransmitter Reuptake Inhibition

Stereochemistry plays a pivotal role in the pharmacology of doxepin and its metabolites. Doxepin itself is administered as a mixture of (E) and (Z) isomers, typically in an 85:15 ratio. nih.gov For the parent compound, the (Z)-isomer is reported to be more potent as a sedative, while the (E)-isomer is a more active serotonin reuptake inhibitor. clinpgx.org

Upon metabolism to desmethyldoxepin, the stereochemical configuration continues to be a significant factor. While the plasma ratio of the doxepin isomers remains close to the administered ratio, the plasma levels of the (E)- and (Z)-isomers of desmethyldoxepin are found to be approximately 1:1. wikipedia.org This indicates a stereoselective metabolic process.

The specific influence of the (E)-isomer of desmethyldoxepin on receptor binding and neurotransmitter reuptake is a consequence of its three-dimensional shape. Research on the parent compound's interaction with the histamine (B1213489) H1 receptor has shown that the (Z)-isomer binds with a significantly higher affinity than the (E)-isomer. nih.gov While direct binding data for the individual isomers of desmethyldoxepin across a wide range of receptors is not extensively detailed in the provided literature, the general principle that stereoisomers can have different affinities for their targets holds true. The altered geometry of the (E)-isomer compared to the (Z)-isomer affects how the molecule fits into the binding pockets of various receptors and transporters, thereby influencing its potency.

As a demethylated metabolite, (E)-desmethyldoxepin generally displays lower affinity for histamine H1 and muscarinic acetylcholine (B1216132) receptors compared to doxepin, contributing to a different side-effect profile. wikipedia.org The primary therapeutic action of (E)-desmethyldoxepin is its potent inhibition of norepinephrine reuptake, a function directly influenced by its stereochemical structure. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of (E)-Desmethyldoxepin Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR studies focusing exclusively on analogues of (E)-desmethyldoxepin are not prevalent in the provided search results, the principles of QSAR applied to tricyclic antidepressants and related compounds can provide valuable insights.

For TCAs, QSAR studies often focus on identifying the key molecular descriptors that govern their affinity for serotonin and norepinephrine transporters. nih.gov These models can help in the design of new analogues with improved potency and selectivity. A study on TCAs and phenoxyphenylpropylamines aimed to generate pharmacophore models to predict 5-HT receptor antagonism. nih.gov Such models typically identify essential features like hydrophobic regions, hydrogen bond donors and acceptors, and the spatial arrangement of aromatic rings and the amine side chain.

For analogues of (E)-desmethyldoxepin, a QSAR model would likely highlight the importance of:

The Tricyclic System: The size, rigidity, and electronic properties of the dibenzo[b,e]oxepine ring are crucial for initial recognition at the binding site.

The Propylidene Side Chain: The length and flexibility of this linker are critical for correctly positioning the amine group. The (E)-configuration of the double bond would be a key geometric parameter.

The Secondary Amine: The nature of the amine group (secondary in this case) and its pKa value are vital for the ionic interactions within the transporter binding pocket.

By systematically modifying the structure of (E)-desmethyldoxepin—for instance, by introducing substituents on the aromatic rings or altering the side chain—and measuring the corresponding changes in biological activity, a QSAR model could be developed. This model would quantify the contribution of different structural features to NET and SERT inhibition, guiding the synthesis of novel compounds with potentially enhanced therapeutic properties.

Table 1: General QSAR Principles for Tricyclic Antidepressants

Structural FeatureImportance in QSAR Modeling
Tricyclic Ring SystemProvides the foundational scaffold for receptor/transporter interaction. Modifications can alter lipophilicity and electronic distribution.
Side Chain Geometry and LengthDetermines the spatial orientation of the amine group relative to the tricyclic core, which is critical for binding affinity.
Amine Substitution (Primary, Secondary, Tertiary)Significantly influences selectivity between serotonin and norepinephrine transporters. Secondary amines generally favor norepinephrine reuptake inhibition.
Aromatic SubstitutionIntroduction of substituents on the aromatic rings can modulate potency and metabolic stability.

Structural Determinants Governing Metabolic Fate and Stereoselective Biotransformation

The metabolism of doxepin and its metabolites is highly stereoselective, and the structural features of (E)-desmethyldoxepin play a definitive role in its biotransformation. The primary routes of metabolism for doxepin include N-demethylation and hydroxylation. clinpgx.org

Desmethyldoxepin is formed from doxepin primarily through the action of the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.org Once formed, the subsequent metabolism of the (E) and (Z) isomers of desmethyldoxepin proceeds differently.

A key determinant in the metabolic fate of (E)-desmethyldoxepin is its susceptibility to hydroxylation by CYP2D6. nih.govresearchgate.net In vitro studies using human liver microsomes have demonstrated that CYP2D6 exclusively hydroxylates the E-isomers of both doxepin and desmethyldoxepin with high affinity. nih.gov The (Z)-isomer of desmethyldoxepin, in contrast, does not appear to be a substrate for CYP2D6-mediated hydroxylation and is considered a terminal oxidative metabolite. nih.govncats.io

This stereospecific metabolism leads to a more rapid consumption and clearance of the (E)-isomer compared to the (Z)-isomer. nih.govnih.gov This faster metabolism of (E)-desmethyldoxepin is the reason why, despite being formed from an 85:15 mixture of (E)- and (Z)-doxepin, the plasma concentrations of the two desmethyl isomers are found in a roughly equal ratio. wikipedia.orgnih.gov

The genetic polymorphism of CYP2D6 can significantly impact the pharmacokinetics of (E)-desmethyldoxepin. Individuals who are CYP2D6 ultra-rapid metabolizers show increased clearance and lower plasma concentrations of (E)-doxepin and its metabolites, whereas poor metabolizers exhibit reduced clearance and higher plasma concentrations. clinpgx.orgnih.gov

Table 2: Key Enzymes in the Metabolism of (E)-Desmethyldoxepin

Metabolic StepPrimary Enzyme(s)Stereoselectivity Note
Formation from Doxepin (N-demethylation)CYP2C19 (>50%), CYP1A2, CYP2C9The initial step in producing both (E)- and (Z)-desmethyldoxepin. wikipedia.org
Hydroxylation of (E)-DesmethyldoxepinCYP2D6CYP2D6 shows a strong preference for the (E)-isomer, leading to its faster elimination. The (Z)-isomer is not significantly metabolized by this pathway. nih.gov

Theoretical Chemistry and Computational Modeling of E Desmethyldoxepin Hydrochloride

Molecular Modeling and Conformational Analysis of the (E)-Isomer

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of (E)-Desmethyldoxepin and its dynamic behavior, which are crucial determinants of its pharmacological activity. Like other tricyclic antidepressants, the molecule is not rigid; it possesses considerable flexibility in both its tricyclic ring system and its aminopropyl side chain. nih.gov

Molecular dynamics (MD) simulations on related tricyclic compounds have shown that the angle between the two phenyl rings of the dibenz[b,e]oxepin core can vary significantly, often ranging from 90 to 168 degrees. nih.gov This flexibility allows the tricyclic system to adapt its shape to fit into various biological receptors.

The conformation of the N-methylpropan-1-amine side chain is another critical factor. The side chain can adopt either a folded conformation, where it is positioned above one of the phenyl rings, or a more extended conformation. nih.gov The specific conformation is influenced by the surrounding environment and interactions with receptor binding sites. For secondary amines like (E)-Desmethyldoxepin, the conformational behavior can influence binding specificity and affinity for different transporters and receptors. nih.gov Computational energy calculations, such as those using the AMBER all-atom force field, help to identify the most frequently observed and energetically favorable conformations in different environments (e.g., in a vacuum or in aqueous solution). nih.gov

Table 1: Key Conformational Parameters of Tricyclic Antidepressants Derived from Molecular Modeling.
ParameterDescriptionTypical Range/StateSignificance
Phenyl Ring AngleThe dihedral angle between the two aromatic rings of the tricyclic core.90° - 168°Determines the overall shape of the molecule and its fit into receptor pockets.
Side Chain ConformationThe spatial orientation of the aminopropyl side chain relative to the tricyclic core.Folded or ExtendedCrucial for interaction with specific residues within a binding site.
Side Chain Torsion AnglesRotation around the single bonds within the N-methylpropan-1-amine side chain.VariableAllows for fine-tuning of the position of the terminal amine group for optimal interaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic properties of (E)-Desmethyldoxepin, which govern its reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are employed to calculate the molecule's electronic structure, orbital energies, and electrostatic potential. nih.govnih.gov

Studies on the parent compound, doxepin (B10761459), using Generalized Gradient Approximation (GGA) methods like BLYP and PW91, have determined key quantum chemical parameters. These calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Furthermore, these methods are used to generate molecular electrostatic potential (MEP) maps. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For (E)-Desmethyldoxepin, the protonated amine group in the side chain is a region of strong positive potential, making it a key site for ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets. The oxygen atom in the central ring and the π-electron clouds of the aromatic rings are regions of negative potential. Local reactivity can be further quantified using Fukui indices, which predict the most likely sites for nucleophilic and electrophilic attacks.

Table 2: Calculated Electronic Properties and Their Significance for (E)-Desmethyldoxepin.
PropertyDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability; involved in charge-transfer interactions.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability; involved in charge-transfer interactions.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)3D map of the electronic charge distribution.Identifies regions for electrostatic interactions, hydrogen bonding, and ionic bonds with receptors.
Fukui IndicesMeasures the change in electron density at a specific point when the number of electrons changes.Predicts the most reactive sites for electrophilic and nucleophilic attack, relevant for metabolism.

Computational Predictions of Metabolic Pathways and Enzyme-Substrate Interactions

Computational methods are invaluable for predicting the metabolic fate of drug molecules, identifying potential metabolites, and understanding the interactions with metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.govnih.govresearchgate.net (E)-Desmethyldoxepin is formed from its parent compound, doxepin, primarily through N-demethylation, a reaction catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.org

The subsequent metabolism of desmethyldoxepin is stereospecific and of particular interest. In vitro studies have demonstrated that cytochrome P450 2D6 (CYP2D6) is the primary enzyme responsible for the hydroxylation of the (E)-isomer of desmethyldoxepin. nih.govresearchgate.net Conversely, the (Z)-isomer is not a substrate for CYP2D6 hydroxylation and is considered a terminal oxidative metabolite. nih.gov This stereospecificity highlights the importance of the molecule's geometry for proper orientation within the enzyme's active site.

Computational tools can predict these outcomes. Site of Metabolism (SoM) prediction algorithms, which use rule-based, machine learning, or quantum chemical approaches, can identify the atoms in (E)-Desmethyldoxepin most susceptible to metabolic transformation. nih.gov For CYP-mediated hydroxylation, these tools would likely identify positions on the aromatic rings as the most probable SoMs.

To understand the enzyme-substrate interactions driving this specificity, molecular docking simulations can be performed. These simulations place the (E)-Desmethyldoxepin molecule into a 3D model of the CYP2D6 active site. Analysis of the docked pose can reveal key interactions, such as the ionic bond between the protonated amine of the ligand and acidic residues in the enzyme (e.g., Asp301, Glu216), as well as hydrophobic or π-stacking interactions with residues like Phe120 and Phe483 that help orient the substrate for stereospecific oxidation. researchgate.net

Table 3: Predicted Metabolic Pathways for (E)-Desmethyldoxepin.
Metabolic ReactionPrimary EnzymeProductRole of Computational Modeling
N-Demethylation (Formation)CYP2C19, CYP1A2, CYP2C9(E)-Desmethyldoxepin (from Doxepin)Predicting substrate affinity for CYP isoforms.
Aromatic HydroxylationCYP2D6(E)-HydroxydesmethyldoxepinPredicting Site of Metabolism (SoM); Docking to explain stereospecificity.
GlucuronidationUGT enzymesDesmethyldoxepin-glucuronidePredicting Phase II conjugation reactions.

Molecular Docking Studies and Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.netnih.gov This method, often complemented by molecular dynamics (MD) simulations, is used to understand the molecular basis of the pharmacological activity of (E)-Desmethyldoxepin at its primary targets, the monoamine transporters, and other off-target receptors. flinders.edu.au

(E)-Desmethyldoxepin is an active metabolite that contributes significantly to the therapeutic effect of doxepin, acting as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and, to a lesser extent, the serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov Docking simulations place the molecule into homology models or crystal structures of these transporters. A typical binding mode involves the protonated secondary amine of the side chain forming a key ionic interaction with a conserved aspartate residue (e.g., Asp98 in hSERT) in the central substrate binding site (S1). nih.gov The tricyclic dibenz[b,e]oxepin core fits into a hydrophobic cavity, forming van der Waals and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) that line the pocket. frontiersin.org MD simulations can then be used to assess the stability of this docked pose over time and to observe conformational changes in both the ligand and the receptor upon binding. nih.govresearchgate.net

The parent compound, doxepin, is also a potent antagonist of the histamine (B1213489) H1 receptor (H1R). nih.gov The crystal structure of H1R in complex with doxepin reveals that the tricyclic moiety sits (B43327) deep within a hydrophobic pocket, making direct contact with a highly conserved tryptophan (Trp428). kyoto-u.ac.jp The protonated amine interacts with a key aspartate residue (Asp107). It is highly probable that (E)-Desmethyldoxepin binds in a similar fashion, with its secondary amine forming the same critical ionic bond. semanticscholar.org

Table 4: Summary of Predicted Interactions from Molecular Docking Studies.
Target ReceptorKey Interacting Residues (Predicted)Primary Interaction TypesPredicted Binding Affinity
Norepinephrine Transporter (NET)Asp75, Phe317, Tyr152Ionic bond, π-π stacking, HydrophobicHigh
Serotonin Transporter (SERT)Asp98, Tyr95, Phe335Ionic bond, π-π stacking, HydrophobicModerate
Histamine H1 Receptor (H1R)Asp107, Trp428, Lys191Ionic bond, π-π stacking, Cation-πHigh
NMDA Receptor ChannelAsparagine residues (e.g., Asn612)Hydrogen bonds, HydrophobicModerate

Q & A

Q. What analytical methods are recommended to verify the structural integrity and purity of (E)-desmethyldoxepin hydrochloride in research samples?

To ensure structural integrity and purity, reversed-phase HPLC with UV detection is the gold standard. The USP monograph specifies using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (65:35, v/v). Retention times and resolution factors (R ≥ 1.5) between (E)- and (Z)-isomers should be validated to confirm isomer specificity . For trace impurities, tandem LC-MS/MS with deuterated internal standards (e.g., Nordoxepin D3 hydrochloride) improves sensitivity in biological matrices .

Q. What safety protocols are critical when handling (E)-desmethyldoxepin hydrochloride in laboratory settings?

Key precautions include:

  • Environmental protection : Avoid release into water systems due to acute aquatic toxicity (H400). Use spill containment kits (P391) and dispose of waste via EPA-approved incineration .
  • Personal protection : Wear nitrile gloves (tested for permeation resistance) and avoid inhalation/ingestion (H302). Work under fume hoods with HEPA filters to minimize aerosol exposure .
  • Storage : Store at -20°C in amber vials to prevent photodegradation .

Q. How can researchers mitigate batch-to-batch variability in (E)-desmethyldoxepin hydrochloride samples?

Standardize quality control using certified reference materials (CRMs) from pharmacopeial sources. For example, USP’s Doxepin Hydrochloride RS requires ≤0.1% (Z)-isomer contamination. Validate each batch via:

  • Chromatographic purity : ≥98.5% by area normalization .
  • Water content : ≤1.5% (Karl Fischer titration) to prevent hydrolysis .

Advanced Research Questions

Q. What methodological challenges arise in studying the pharmacokinetics of (E)-desmethyldoxepin hydrochloride, and how can they be addressed?

Key challenges include:

  • Active metabolite interference : Desmethyldoxepin (primary metabolite) has a prolonged half-life (33–80 hours), requiring extended sampling periods in pharmacokinetic studies. Use LC-MS/MS with stable isotope-labeled internal standards (e.g., D3-labeled analogs) to differentiate parent and metabolite signals .
  • Isomer-specific metabolism : (E)-isomers may exhibit distinct CYP450-mediated clearance pathways. Conduct microsomal stability assays (human liver microsomes + NADPH) with chiral chromatography to quantify isomer-specific metabolic rates .

Q. How do environmental factors (e.g., light, temperature) influence the stability of (E)-desmethyldoxepin hydrochloride in experimental formulations?

  • Photostability : Exposure to UV light (≥320 nm) accelerates isomerization to the (Z)-form. Protect solutions with amber glassware and conduct forced degradation studies under ICH Q1B guidelines to establish light-exposure limits .
  • Thermal stability : Degradation occurs above 40°C, producing CO, CO₂, and halogenated byproducts. Use differential scanning calorimetry (DSC) to identify decomposition thresholds and optimize storage at -20°C .

Q. What experimental strategies resolve contradictory data on (E)-desmethyldoxepin hydrochloride’s receptor binding affinity?

Discrepancies often stem from:

  • Assay matrix effects : Serum proteins (e.g., albumin) bind >76% of the compound, altering free drug concentrations. Use equilibrium dialysis to measure unbound fractions in physiologically relevant matrices .
  • Receptor heteromerization : Antidepressant activity may involve cross-talk between serotonin (5-HT₂) and histamine (H₁) receptors. Employ bioluminescence resonance energy transfer (BRET) assays to quantify heteromer-specific binding .

Q. How can researchers validate the biological activity of (E)-desmethyldoxepin hydrochloride in novel therapeutic contexts (e.g., cancer or inflammation)?

  • Target engagement assays : Use phospho-specific ELISAs to measure downstream effects (e.g., p38 MAPK inhibition in cancer cells) at IC₅₀ values ≤10 µM .
  • In vivo models : For neuroinflammatory studies, administer 5–20 mg/kg (oral) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and quantify CSF metabolite levels via microdialysis .

Methodological Tables

Q. Table 1. Key Chromatographic Parameters for Isomer Separation

ParameterSpecificationReference
ColumnC18, 4.6 × 250 mm, 5 µm
Mobile PhasePhosphate buffer (pH 6.8):ACN (65:35)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Resolution (R)≥1.5 between (E)- and (Z)-isomers

Q. Table 2. Stability-Indicating Storage Conditions

ConditionRecommendationReference
Temperature-20°C (long-term), 0–4°C (short-term)
Light ExposureAmber glassware, ≤200 lux
Humidity≤30% RH (desiccator with silica gel)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.